(+)-Pinoresinol diacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of (+)-Pinoresinol diacetate involves complex chemical processes. A notable study by Ricklefs et al. (2016) describes a three-step biocatalytic cascade for producing enantiomerically pure (+)-pinoresinol from eugenol, highlighting the efficiency of biocatalysis in synthesizing complex natural compounds like (+)-pinoresinol diacetate (Ricklefs, Girhard, & Urlacher, 2016).

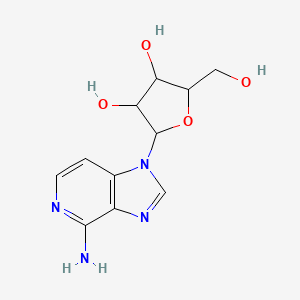

Molecular Structure Analysis

The molecular structure of (+)-Pinoresinol diacetate has been determined through crystallographic studies. Langer, Lundquist, and Stomberg (2002) reported on the crystal structure of (+)-Pinoresinol diacetate, revealing insights into its molecular conformation and interactions within the crystal lattice (Langer, Lundquist, & Stomberg, 2002).

Chemical Reactions and Properties

Pinoresinol diacetate undergoes various chemical reactions due to its active functional groups. Shettigar et al. (2020) explored the oxidative catabolism of (+)-Pinoresinol and detailed the enzymatic reactions involved, which could also apply to its diacetate derivative, shedding light on its chemical behavior and potential metabolic pathways (Shettigar et al., 2020).

Physical Properties Analysis

The physical properties of (+)-Pinoresinol diacetate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. Research by Stomberg, Langer, and Lundquist (2004) on a different polymorph of (+)-Pinoresinol diacetate provides valuable data on its physical characteristics and how they might vary with different crystal forms (Stomberg, Langer, & Lundquist, 2004).

Chemical Properties Analysis

The chemical properties of (+)-Pinoresinol diacetate, including reactivity, stability, and interactions with other molecules, are essential for understanding its applications and behavior in biological systems. The work of Elder (2014) on the bond dissociation enthalpies of a pinoresinol lignin model compound can provide insights into the chemical stability and reactivity of (+)-Pinoresinol diacetate (Elder, 2014).

Aplicaciones Científicas De Investigación

Antifungal Activity : (+)-Pinoresinol has been found to have potent antifungal properties, specifically against the human pathogen Candida albicans. It causes damage to the fungal plasma membrane, indicating its therapeutic potential as an antifungal agent (Hwang et al., 2010).

Oxidative Catabolism : A study on the oxidative catabolism of (+)-pinoresinol by certain strains of Pseudomonas and Burkholderia highlights its role in the degradation of lignin. This has implications for transforming lignin into useful chemicals and generating phytoestrogenic enterolactones from lignans (Shettigar et al., 2020).

Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves exhibits antibacterial activities against several food-related bacteria. It disrupts the cytoplasmic membrane of bacteria, causing physiological and morphological changes in bacterial cells (Zhou et al., 2017).

Biotechnological Production : Research into the biotechnological production of pinoresinol from eugenol has been conducted. This includes developing an enzymatic cascade for efficient pinoresinol production, which is significant for its potential pharmacological and food supplement applications (Lv et al., 2017).

Antitumor and Hepatoprotective Effects : (+)-Pinoresinol has shown significant inhibition of HepG2 (human liver cancer) cell proliferation and displayed antitumor activities. It induces apoptosis through the death receptor pathway and inhibits HepG2 invasion (Zhang et al., 2018). Also, pinoresinol has hepatoprotective effects against carbon tetrachloride-induced liver injury in mice, attributed to its antioxidative activity and down-regulation of inflammatory mediators (Kim et al., 2010).

Antidiabetic Potential : (+)-Pinoresinol from defatted sesame seeds has been identified as a potential hypoglycemic agent, inhibiting α-glucosidase, which is important for managing blood sugar levels in diabetes (Wikul et al., 2012).

Propiedades

IUPAC Name |

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPASQHFAUTDF-XZUXRINTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Pinoresinol diacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)